molecular formula C17H16ClNO3 B169203 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid CAS No. 171002-19-0

3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Cat. No.: B169203
CAS No.: 171002-19-0
M. Wt: 317.8 g/mol
InChI Key: WHDVSHRTSIEYRK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is a chemical compound with the molecular formula C₁₇H₁₆ClNO₃ and a molecular weight of 317.77 g/mol . Its CAS registry number is 171002-19-0 . This compound is characterized by its high purity, typically available at 95% to 98% or greater . Proper storage recommendations include keeping the material sealed in a dry environment at 2-8°C to ensure long-term stability . As a specialized organic building block, this compound serves as a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules. Specific research applications and a detailed mechanism of action for this compound are areas for further investigation and are not well-documented in the available sources. Researchers are encouraged to consult the scientific literature for potential applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDVSHRTSIEYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394997
Record name 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171002-19-0
Record name 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-chlorobenzoyl chloride and phenylacetic acid in the presence of a base such as triethylamine to form the intermediate amide.

    Alkylation: The intermediate amide is then alkylated using a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or chlorophenyl groups.

    Reduction: Reduction reactions may target the amide bond or the carboxylic acid group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-Acetamido-3-(4-chlorophenyl)propanoic Acid (N-Acetyl-2-(4-chlorophenyl)-DL-β-alanine)

Structural Differences: Replaces the 2-phenylacetamido group with a simpler acetamido (-NHCOCH₃) substituent . Molecular Formula: C₁₁H₁₂ClNO₃ (vs. hypothetical C₁₇H₁₅ClN₂O₃ for the target compound). Key Properties:

  • Synthesis: Not explicitly described, but the acetyl group likely reduces steric bulk compared to phenylacetamido.
  • Bioactivity : Acetamido derivatives are often explored for metabolic stability; the absence of a phenyl ring may decrease lipophilicity and membrane permeability .

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

Structural Differences: Features a nitro (-NO₂) group at the 4-position of the phenyl ring and an acetamido group at the 2-position (vs. 3-position in the target compound). The (R)-configuration introduces stereochemical specificity . Key Properties:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.5 for nitroaryl propanoic acids) compared to the chloro-substituted analog.
  • Applications : Nitro groups are common in prodrugs and enzyme inhibitors due to redox activity .

3-[(4-Chlorophenyl)amino]propanoic Acid

Structural Differences: Substitutes the 2-phenylacetamido group with a primary amine (-NH₂) linked to the 4-chlorophenyl ring . Molecular Formula: C₉H₁₀ClNO₂ (MW: 199.63 g/mol). Key Properties:

  • Synthesis : Prepared from 4-chloroaniline and acrylic acid, suggesting a straightforward route compared to amide-containing analogs .
  • Solubility: The amino group enhances hydrophilicity, likely increasing aqueous solubility relative to acetamido derivatives.

PCB-arg and PCB-try (Acrylohydrazino Derivatives)

Structural Differences: Feature acrylohydrazino (-NH-N=C-CH₂-) linkers and additional functional groups (e.g., guanidine in PCB-arg, indole in PCB-try) . Key Properties:

  • Spectroscopic Data :
    • PCB-arg : IR peaks at 3545 cm⁻¹ (secondary amine), 1617 cm⁻¹ (C=O acid), 1H NMR aromatic signals at 7.11–7.42 ppm .
    • PCB-try : Similar IR profile but with indole-specific absorptions.
  • Chromatography : High Rf value (0.98) indicates low polarity, likely due to aromatic stacking .

3-(4-Hydroxyphenyl)propanoic Acid

Structural Differences : Replaces the chloro group with a hydroxyl (-OH), significantly altering electronic and solubility profiles .
Key Properties :

  • Acidity: The hydroxyl group (pKa ~10) increases acidity compared to chloro derivatives (pKa ~4–5 for propanoic acids).
  • Safety : Classified as a respiratory and skin irritant, whereas chloro analogs may exhibit different toxicity profiles due to reduced hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Rf Value Key Spectral Peaks (IR, NMR)
3-Acetamido-3-(4-chlorophenyl)propanoic acid C₁₁H₁₂ClNO₃ Acetamido, 4-Cl N/A N/A N/A
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid C₁₁H₁₂N₂O₅ Acetamido, 4-NO₂ N/A N/A N/A
3-[(4-Chlorophenyl)amino]propanoic acid C₉H₁₀ClNO₂ Amino, 4-Cl N/A N/A N/A
PCB-arg C₂₀H₂₂ClN₅O₃ Acrylohydrazino, guanidine 170–172 0.98 IR: 3545 cm⁻¹ (NH), 1617 cm⁻¹ (C=O)
3-(4-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ Hydroxyl N/A N/A N/A

Biological Activity

3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C15_{15}H14_{14}ClN\O2_2
  • Molecular Weight : 275.73 g/mol

The presence of the chlorophenyl and phenylacetamido groups contributes to its biological activity, potentially enhancing its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with phenyl or substituted phenyl groups can effectively inhibit albumin denaturation, a marker of inflammation.

CompoundConcentration (μg/mL)Albumin Protection (%)
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid1085
Diclofenac1090
Ibuprofen1088

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results suggest moderate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Micrococcus luteus50
Escherichia coli75
Klebsiella pneumoniae100
Pseudomonas aeruginosa125

These findings indicate that while the compound shows some antimicrobial properties, it may not be as potent as other established antibiotics.

3. Analgesic Activity

In experimental models, compounds similar to this one have demonstrated analgesic effects comparable to standard analgesics such as aspirin and ibuprofen. The analgesic activity was assessed through tail-flick tests in rodents.

TreatmentReaction Time (seconds)
Control6.5
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid (100 mg/kg)8.0
Aspirin (100 mg/kg)7.5

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, the administration of the compound resulted in a significant reduction in paw swelling compared to control groups. The anti-inflammatory effect was dose-dependent, with higher doses yielding greater reductions in edema.

Case Study 2: Antimicrobial Efficacy Assessment

A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria isolated from patients with urinary tract infections. Results indicated that while the compound exhibited some activity, resistance was noted in several strains, highlighting the need for further optimization.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid to improve yield and purity?

Q. What spectroscopic techniques are most reliable for characterizing 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent positions. The 4-chlorophenyl group shows distinct aromatic splitting (doublets at δ 7.3–7.5 ppm), while the acetamido proton appears as a singlet near δ 6.8 ppm .
  • Infrared Spectroscopy (IR): Key peaks include N-H stretch (~3300 cm1^{-1}), carbonyl (amide I band at ~1650 cm1^{-1}), and C-Cl stretch (~750 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <2 ppm error. Fragmentation patterns should align with cleavage at the propanoic acid moiety .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amide nitrogen may act as a nucleophile in alkylation reactions .
  • Molecular Dynamics (MD) Simulations: Simulate solvent interactions to assess solubility or aggregation tendencies. Polar solvents stabilize the carboxylate anion, enhancing reactivity .
  • Machine Learning (ML): Train models on existing kinetic data for similar arylpropanoic acids to predict reaction rates under untested conditions (e.g., high pressure) .

Case Study: DFT studies on analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) revealed that electron-withdrawing groups (e.g., -Cl) reduce HOMO energy by ~1.5 eV, lowering susceptibility to oxidation .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral Chromatography: Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients. Resolution factors (RsR_s) >1.5 are achievable for enantiomers .
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-proline) to form diastereomeric salts. Differential solubility in acetonitrile enables separation .
  • Capillary Electrophoresis (CE): Optimize buffer pH (8.5–9.0) and cyclodextrin additives to exploit charge/mass ratio differences. CE achieves faster separations (<10 min) vs. HPLC .

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